molecular formula C17H15N3O2S B11964894 Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- CAS No. 134615-85-3

Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)-

Cat. No.: B11964894
CAS No.: 134615-85-3
M. Wt: 325.4 g/mol
InChI Key: OPLIJWAYOUFQAQ-UHFFFAOYSA-N
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Description

Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- typically involves the reaction of 2-mercaptoquinazolinone with an appropriate acylating agent. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share a similar core structure and exhibit a range of biological activities.

    Thioacetamide derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

CAS No.

134615-85-3

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H15N3O2S/c1-11-6-8-12(9-7-11)20-16(22)13-4-2-3-5-14(13)19-17(20)23-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)

InChI Key

OPLIJWAYOUFQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N

Origin of Product

United States

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